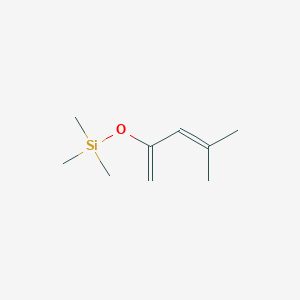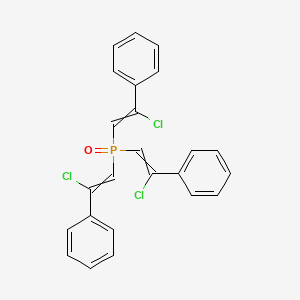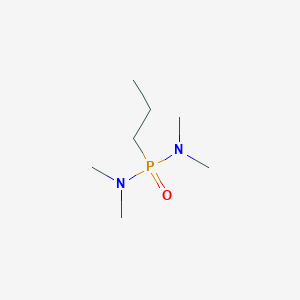
4'-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride is a synthetic compound that belongs to the class of butyrophenones. These compounds are often used in medicinal chemistry for their potential pharmacological properties. The presence of fluorine and piperazine moieties in the structure suggests that it might have unique interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride typically involves multiple steps:
Formation of the butyrophenone core: This can be achieved through Friedel-Crafts acylation of a fluorobenzene derivative with a suitable acyl chloride.
Introduction of the piperazine ring: This step involves the reaction of the butyrophenone intermediate with a piperazine derivative under basic conditions.
Attachment of the beta-propoxyphenethyl group: This can be done through nucleophilic substitution reactions.
Formation of the dihydrochloride salt: The final compound is often converted to its dihydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the propoxy group.
Reduction: Reduction reactions could target the carbonyl group in the butyrophenone core.
Substitution: The fluorine atom on the aromatic ring can be a site for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential use as a pharmaceutical agent, particularly in the treatment of neurological or psychiatric disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride would depend on its specific biological targets. It might interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic.
Droperidol: Used as an antiemetic and antipsychotic.
Fluspirilene: A long-acting antipsychotic.
Uniqueness
The presence of the fluorine atom and the specific piperazine and propoxyphenethyl groups in 4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride might confer unique pharmacological properties, such as increased potency, selectivity, or metabolic stability.
Properties
CAS No. |
21263-01-4 |
|---|---|
Molecular Formula |
C25H35Cl2FN2O2 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(2-phenyl-1-propan-2-yloxyethyl)piperazin-1-yl]butan-1-one;dihydrochloride |
InChI |
InChI=1S/C25H33FN2O2.2ClH/c1-20(2)30-25(19-21-7-4-3-5-8-21)28-17-15-27(16-18-28)14-6-9-24(29)22-10-12-23(26)13-11-22;;/h3-5,7-8,10-13,20,25H,6,9,14-19H2,1-2H3;2*1H |
InChI Key |
FGGIWBVIOGDHTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CC1=CC=CC=C1)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


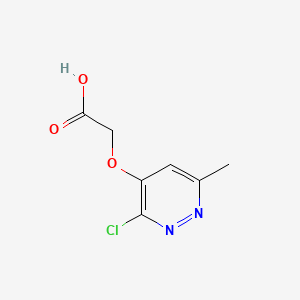
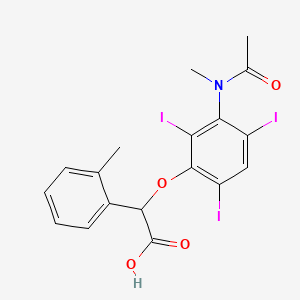
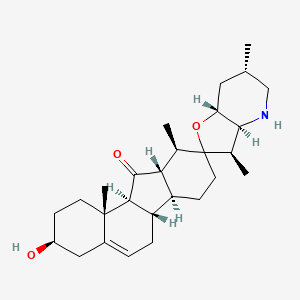
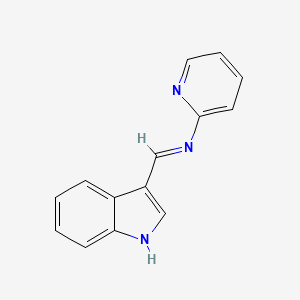
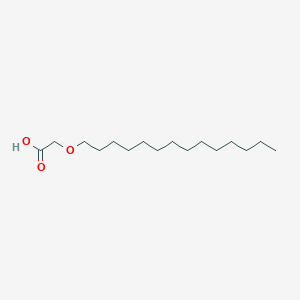
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)

